molecular formula C7H5BrN2OS2 B598114 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1198475-40-9

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B598114
CAS No.: 1198475-40-9
M. Wt: 277.154
InChI Key: IOHONOJVTPAGLZ-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. The compound features a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its myriad pharmacological activities . This bicyclic system is structurally analogous to purines, which contributes to its significant interaction with biological targets and makes it a highly attractive template for developing pharmaceutical drugs . The primary research value of this reagent lies in its multifunctional chemical structure. The bromo substituent at the 6-position serves as a key handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce diverse aromatic, heteroaromatic, or other carbon-based fragments. Concurrently, the methylthio group at the 2-position can be readily displaced by nucleophiles, including amines and alcohols, providing a versatile entry point to a wide array of 2-substituted analogues. This chemical versatility makes it an essential building block for constructing compound libraries for biological screening. Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated a wide spectrum of pharmacological activities in scientific literature, with particularly promising results in anticancer research . These compounds frequently act by inhibiting critical kinase targets. For instance, analogous structures have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K), both of which are compelling targets in oncology due to their roles in regulating cancer cell proliferation, survival, and metabolism . The scaffold has also shown significant potential in developing antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) protective agents . Researchers can utilize this reagent to generate novel analogs for structure-activity relationship (SAR) studies or to optimize lead compounds against these and other therapeutic targets. Handling and Usage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe laboratory practices and compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHONOJVTPAGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(S2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670663
Record name 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-40-9
Record name 6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Thiourea

In ethanol containing potassium hydroxide (KOH), ethyl acetoacetate reacts with thiourea to form 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one via ring-closing cyclization. The reaction proceeds at reflux temperatures (80–100°C) for 2–4 hours, yielding the thione derivative as a key intermediate.

Reaction Conditions

  • Reactants : Ethyl acetoacetate (1.0 equiv), thiourea (1.2 equiv)

  • Solvent : Ethanol

  • Base : KOH (6% aqueous solution)

  • Temperature : 80°C, 2 hours

  • Yield : 72–91%

The product is characterized by IR absorption at 1648 cm⁻¹ (C=O stretch) and 1345 cm⁻¹ (C=S stretch), with 1H^1H NMR signals at δ 7.42 (d, Ar-H) and δ 8.37 (d, Ar-H).

Introduction of the Methylthio Group

The 2-thioxo intermediate undergoes S-methylation to install the methylthio (-SCH₃) substituent. This step typically employs methyl iodide (CH₃I) in a basic medium to facilitate nucleophilic substitution.

Alkylation with Methyl Iodide

Treatment of 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one with methyl iodide in acetone containing potassium carbonate (K₂CO₃) yields 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one.

Reaction Conditions

  • Reactants : 2-Thioxo intermediate (1.0 equiv), CH₃I (1.5 equiv)

  • Solvent : Acetone

  • Base : K₂CO₃ (1.2 equiv)

  • Temperature : 60°C, 8 hours

  • Yield : 85–90%

Key characterization data include a singlet at δ 2.58 ppm (1H^1H NMR, SCH₃) and IR absorption at 2920 cm⁻¹ (C-H stretch, SCH₃).

Regioselective Bromination at C6

Electrophilic bromination introduces the bromine atom at position 6 of the thiophene ring. This step requires careful control to avoid over-bromination and ensure positional fidelity.

Bromine in Acetic Acid

A suspension of 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one in glacial acetic acid reacts with bromine (Br₂) at 80°C for 1 hour. The reaction exploits the electron-rich thiophene ring, directing bromine to the C6 position.

Reaction Conditions

  • Reactants : 2-(Methylthio) intermediate (1.0 equiv), Br₂ (1.1 equiv)

  • Solvent : Glacial acetic acid

  • Temperature : 80°C, 1 hour

  • Yield : 92–95%

Post-reaction workup involves neutralization with sodium bicarbonate (NaHCO₃) and recrystallization from ethanol. The product exhibits a molecular ion peak at m/z 277.154 (C₇H₅BrN₂OS₂) and 1H^1H NMR signals at δ 7.55 (s, thiophene-H) and δ 8.14 (s, pyrimidinone-H).

Alternative Synthetic Pathways

Bromination Before Alkylation

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

  • Cyclocondensation : Ethanol optimizes solubility and basicity, whereas DMF accelerates cyclization but complicates purification.

  • Bromination : Acetic acid enhances electrophilicity of Br₂, while temperatures >80°C favor mono-substitution.

Substituent Directing Effects

The methylthio group’s electron-donating nature (+M effect) activates the thiophene ring for electrophilic attack, while the pyrimidinone’s carbonyl group deactivates adjacent positions, ensuring C6 selectivity.

Scalability and Industrial Applications

Large-scale synthesis (≥100 g) employs continuous-flow reactors for bromination, achieving 90% yield with reduced bromine waste. The compound’s utility in kinase inhibitor development underscores the need for kilogram-scale production .

Scientific Research Applications

6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The activity and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one 6-Br, 2-SMe C₇H₅BrN₂OS₂ Building block for kinase inhibitors; potential melanin modulation
6-Bromothieno[3,2-d]pyrimidin-4(1H)-one 6-Br (no 2-SMe) C₆H₃BrN₂OS Intermediate for antitumor agents
2-Amino-5-[(4-bromophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2j) 2-NH₂, 5-(4-BrPhS), 6-Et C₁₅H₁₃BrN₃OS₂ Analgesic activity (melting point: 186–187°C)
3-Allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one 2-SH, 3-allyl, 6-Ph C₁₅H₁₂N₂OS₂ Reactive thiol group for conjugation
6-Methylthieno[2,3-d]pyrimidin-4(3H)-one 6-Me C₇H₆N₂OS Simplified scaffold for antimicrobial agents
Key Observations :

Bromine vs. Methyl Substitution: The 6-bromo substituent in the target compound enhances lipophilicity and metabolic stability compared to the 6-methyl analog . Bromine’s electron-withdrawing nature may also improve binding affinity in kinase inhibition . The 2-methylthio group provides moderate steric bulk and sulfur-based reactivity, contrasting with the 2-amino group in compound 2j, which increases solubility via hydrogen bonding .

Analgesic Activity: Compound 2j exhibited significant analgesic activity (melting point: 186–187°C), likely due to its 4-bromophenylsulfanyl group, which may stabilize receptor interactions . The target compound’s methylthio group could offer similar stabilization but with reduced polarity.

Kinase Inhibition: Thieno[2,3-d]pyrimidin-4(3H)-one hybrids with 1,3,4-oxadiazole spacers () demonstrated VEGFR-2 inhibition. The target compound lacks this spacer but may still interact with kinase hinge regions via its bromine and methylthio groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) PSA (Ų) LogP (Predicted)
This compound N/A 32.67 ~2.5
2j (4-bromophenylsulfanyl analog) 186–187 85.0 ~3.8
6-Methylthieno[2,3-d]pyrimidin-4(3H)-one N/A 28.0 ~1.2
  • Polar Surface Area (PSA): The target compound’s PSA (32.67 Ų) suggests moderate membrane permeability, lower than compound 2j (85.0 Ų) due to the absence of polar amino or sulfanyl groups .

Biological Activity

6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one, with the CAS number 1198475-40-9, is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for a variety of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C7H5BrN2OS2C_7H_5BrN_2OS_2, with a molecular weight of approximately 277.16 g/mol. Its structure includes a thieno-pyrimidine core which is essential for its biological activities.

Biological Activity Overview

Research indicates that compounds in the thieno[2,3-d]pyrimidine series exhibit a range of biological activities:

  • Antimicrobial Activity : Thieno[2,3-d]pyrimidinediones have shown significant antibacterial effects against multi-drug resistant strains such as MRSA and VRE, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L for certain derivatives . The compound's structure allows it to interact effectively with bacterial targets.
  • Anti-inflammatory Activity : Similar compounds have been reported to inhibit inflammatory pathways, including NF-κB and MAPK signaling pathways. This suggests that 6-bromo derivatives could possess similar anti-inflammatory properties .
  • Cytotoxicity : In vitro studies have demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibit low cytotoxicity against mammalian cells, indicating a favorable therapeutic index. For example, one study reported an LD50 value significantly higher than its MIC value, suggesting selective toxicity towards bacteria over mammalian cells .

Antibacterial Activity

A study focused on thieno[2,3-d]pyrimidinediones synthesized various derivatives and tested their antibacterial activity. Compounds displayed potent activity against Gram-positive bacteria with MIC values as low as 2 mg/L. Notably, compound 2 exhibited a therapeutic index indicating low toxicity to mammalian cells while being effective against resistant strains .

Anti-inflammatory Mechanisms

Research into related compounds has shown that modifications in the thieno-pyrimidine structure can enhance anti-inflammatory effects. For instance, certain derivatives were found to significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. These findings suggest that structural modifications can be leveraged to optimize therapeutic effects against inflammation .

Data Tables

Activity Type MIC Range (mg/L) LD50 (mg/L) Target Organisms
Antibacterial2 - 16~52MRSA, VRE
Anti-inflammatoryN/AN/ACytokines (TNF-alpha, IL-6)
CytotoxicityN/A~50NIH-3T3 Cells

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves functionalization of the thieno[2,3-d]pyrimidin-4(3H)-one core. For brominated derivatives, direct bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under controlled temperatures (50–70°C) . The methylthio group at position 2 is introduced via nucleophilic substitution reactions, often using methylthiolate or via Pd-catalyzed cross-coupling with methyl disulfide . Key intermediates (e.g., 6-bromo-2-aminothienopyrimidines) are characterized by NMR and IR spectroscopy to confirm regiochemistry and purity .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:
  • 1H/13C NMR : The bromo substituent at C6 causes deshielding (~7.2–7.3 ppm for aromatic protons), while the methylthio group at C2 appears as a singlet (~2.5 ppm for SCH3) .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C=S (~1250 cm⁻¹) confirm functional groups .
  • Melting Points : Consistency with literature values (e.g., analogues show melting points between 214–256°C) helps validate purity .

Advanced Research Questions

Q. How can derivatives of this compound be designed for targeting specific biological pathways (e.g., VEGFR-2 inhibition)?

  • Methodological Answer : A molecular hybridization strategy is effective. For example:
  • Core Modification : The thienopyrimidinone scaffold occupies the hinge region of kinases, while substituents (e.g., 1,3,4-oxadiazole) act as spacers to optimize binding in linker regions .
  • Hydrophobic Tail Optimization : Alkyl/aryl groups at position 3 enhance interactions with allosteric pockets (e.g., in VEGFR-2) .
  • Validation : Docking studies (AutoDock, Schrödinger) and MD simulations (>100 ns) assess binding stability and hydrogen-bonding patterns with catalytic residues (e.g., Asp1046 in VEGFR-2) .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., varying IC50 values)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Strategies include:
  • Standardized Assays : Use cell-free (recombinant enzyme) and cell-based (e.g., MTT proliferation) assays under consistent ATP/NADPH concentrations .
  • Control Compounds : Benchmark against known inhibitors (e.g., sorafenib for kinase assays) to normalize data .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .

Q. How is regioselectivity controlled in substitution reactions at the 6-bromo position?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalysts enable selective C-N coupling with primary/secondary amines at C6, preserving the methylthio group at C2 .
  • SNAr Reactions : Electron-withdrawing groups (e.g., Br) activate the C6 position for nucleophilic substitution with amines in polar solvents (DMF, 80°C) .
  • Monitoring : LC-MS tracks reaction progress, while NOESY NMR confirms substitution patterns .

Q. What computational tools validate the compound’s interaction with enzymes like 17β-HSD1 or tyrosinase?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Generate binding poses in enzyme active sites (e.g., 17β-HSD1’s NADPH-binding domain) .
  • MD Simulations (GROMACS) : Assess conformational stability (RMSD < 2 Å) and ligand-protein hydrogen bonds over 100-ns trajectories .
  • Free Energy Calculations (MM-PBSA) : Quantify binding affinities (ΔG < −30 kcal/mol indicates strong inhibition) .

Data Contradiction Analysis

Q. How to address conflicting data on antimicrobial vs. anticancer activity in structurally similar derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhance anticancer activity by stabilizing DNA intercalation) .
  • Target Selectivity Profiling : Use kinase/esterase panels to identify off-target effects that may explain divergent bioactivities .
  • Transcriptomic Analysis : RNA-seq of treated cells (e.g., B16 melanoma) reveals pathway-specific responses (e.g., MAPK for cancer vs. ROS pathways for antimicrobial effects) .

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